molecular formula C12H10Cl2N2OS B1522100 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide CAS No. 21278-70-6

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide

Cat. No. B1522100
CAS RN: 21278-70-6
M. Wt: 301.2 g/mol
InChI Key: GECYJZKMPBHCAZ-UHFFFAOYSA-N
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Description

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide” is a chemical compound that is part of the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used in various fields, including proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity .


Molecular Structure Analysis

The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide” is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula is C12H10Cl2N2OS .

Scientific Research Applications

Molecular Structure and Crystallography

  • Molecular Structure Analysis : Saravanan et al. (2016) detailed the molecular structure of a related acetamide, highlighting the orientation of the chlorophenyl ring to the thiazole ring and the formation of intermolecular interactions within the crystal structure, contributing to our understanding of its molecular arrangement and potential applications in material science or molecular engineering (Saravanan et al., 2016).

Synthesis and Chemical Properties

  • Synthetic Routes : Yu et al. (2014) and Boechat et al. (2011) discussed the synthesis of related compounds, shedding light on the chemical reactions and conditions conducive to forming such molecules. This information is vital for researchers looking to synthesize similar compounds for various applications, ranging from material science to pharmacology (Yu et al., 2014); (Boechat et al., 2011).

Bioactive Compound Studies

  • Ligand-Protein Interactions and Photovoltaic Efficiency : Mary et al. (2020) explored the vibrational spectra, electronic properties, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. This research has implications for developing new materials for dye-sensitized solar cells (DSSCs) and understanding how these compounds interact with biological targets, which can be crucial for designing more efficient drugs or bioactive materials (Mary et al., 2020).

Metabolic Studies

  • Metabolism in Rats : Research by Bakke et al. (1981) and Chatfield & Hunter (1973) provided insights into the metabolism of related thiazole compounds in rats, proposing mechanisms for their metabolic transformations. These studies are essential for understanding the environmental and biological degradation processes of such compounds, which can inform their safe and effective use in various applications (Bakke et al., 1981); (Chatfield & Hunter, 1973).

Anticancer and Antimicrobial Studies

  • Anticancer and Antimicrobial Activities : Investigations into the anticancer and antimicrobial activities of acetamide derivatives by Yurttaş et al. (2015), Duran & Demirayak (2012), and others have demonstrated the potential therapeutic applications of these compounds. Such studies contribute to the development of new drugs and understanding the molecular basis of their activities (Yurttaş et al., 2015); (Duran & Demirayak, 2012).

Pharmacological Evaluation

  • Analgesic and Anti-inflammatory Activity : Kumar & Mishra (2020) highlighted the synthesis and pharmacological evaluation of acetamide derivatives, indicating their potential analgesic and anti-inflammatory properties. This research is pivotal for drug discovery efforts aiming at treating pain and inflammation (Kumar & Mishra, 2020).

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-8(17)16(11-4-2-9(14)3-5-11)12-15-10(6-13)7-18-12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECYJZKMPBHCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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